

A Comprehensive Technical Guide to 4-Hydroxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxy-2-nitrobenzaldehyde

Cat. No.: B1583022

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

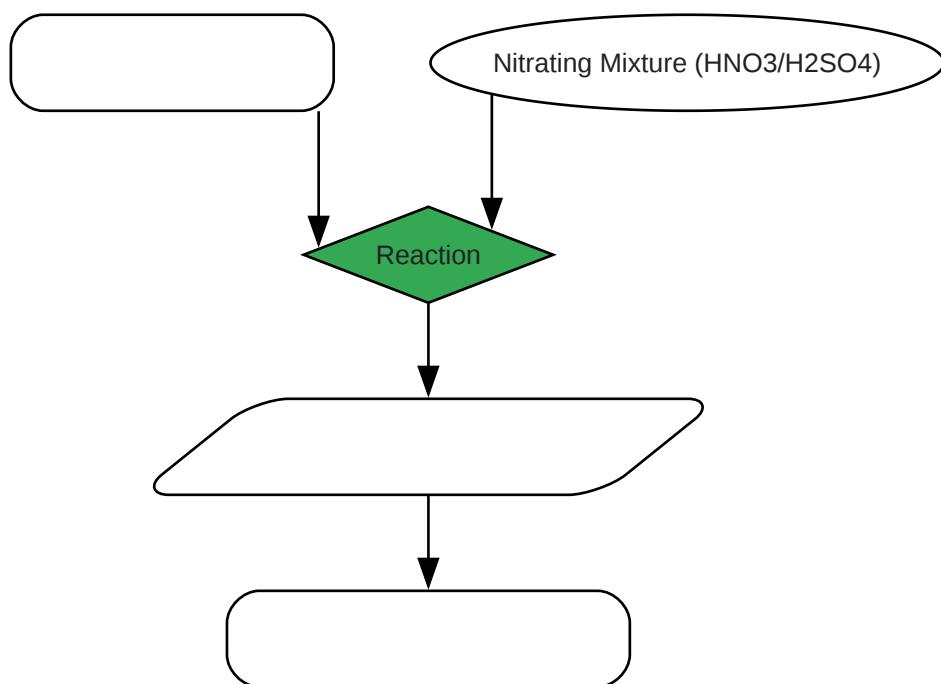
This technical guide provides a detailed overview of the physicochemical properties, synthesis, and spectral characterization of **4-Hydroxy-2-nitrobenzaldehyde**. The information is intended to support research and development activities involving this compound.

Physicochemical Properties

4-Hydroxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C₇H₅NO₄.^{[1][2]} Its chemical structure consists of a benzene ring substituted with a hydroxyl group at position 4, a nitro group at position 2, and a formyl (aldehyde) group at position 1. The presence of these functional groups dictates its chemical reactivity and physical properties. Commercial preparations of this compound are typically available with a purity of 97% and present as a solid.^[3]

Quantitative Physicochemical Data

A summary of the available quantitative data for **4-Hydroxy-2-nitrobenzaldehyde** is presented in Table 1. It is important to note that much of the publicly available data for this specific isomer is computationally derived. For comparative purposes, experimental data for related isomers are also included where available.


Property	Value (4-Hydroxy-2-nitrobenzaldehyde)	Data Type	Reference / Notes
Molecular Weight	167.12 g/mol	Computed	[1] [2]
Melting Point	No experimental data available.	-	For comparison, 4-Hydroxy-3-nitrobenzaldehyde has a melting point of 140-142 °C. [4] and 5-Hydroxy-2-nitrobenzaldehyde has a melting point of 165-169 °C. [5]
Boiling Point	No experimental data available.	-	For comparison, 5-Hydroxy-2-nitrobenzaldehyde has a predicted boiling point of 373.0±32.0 °C. [5]
Solubility	Soluble in organic solvents, with limited solubility in water.	Qualitative	The presence of the polar hydroxyl and nitro groups suggests some water solubility, though the aromatic ring limits this. [6] [7]
pKa	No experimental data available.	-	The phenolic proton's acidity is influenced by the electron-withdrawing nitro and aldehyde groups.
LogP (Octanol/Water Partition Coefficient)	0.9	Computed	[1]

Synthesis and Reactivity

The synthesis of **4-Hydroxy-2-nitrobenzaldehyde** can be approached through several general strategies for the functionalization of aromatic rings. A plausible synthetic route involves the nitration of a substituted benzaldehyde.

Plausible Synthetic Pathway

A potential method for the synthesis of **4-Hydroxy-2-nitrobenzaldehyde** is the nitration of 4-hydroxybenzaldehyde. This reaction requires careful control of conditions to achieve the desired regioselectivity.

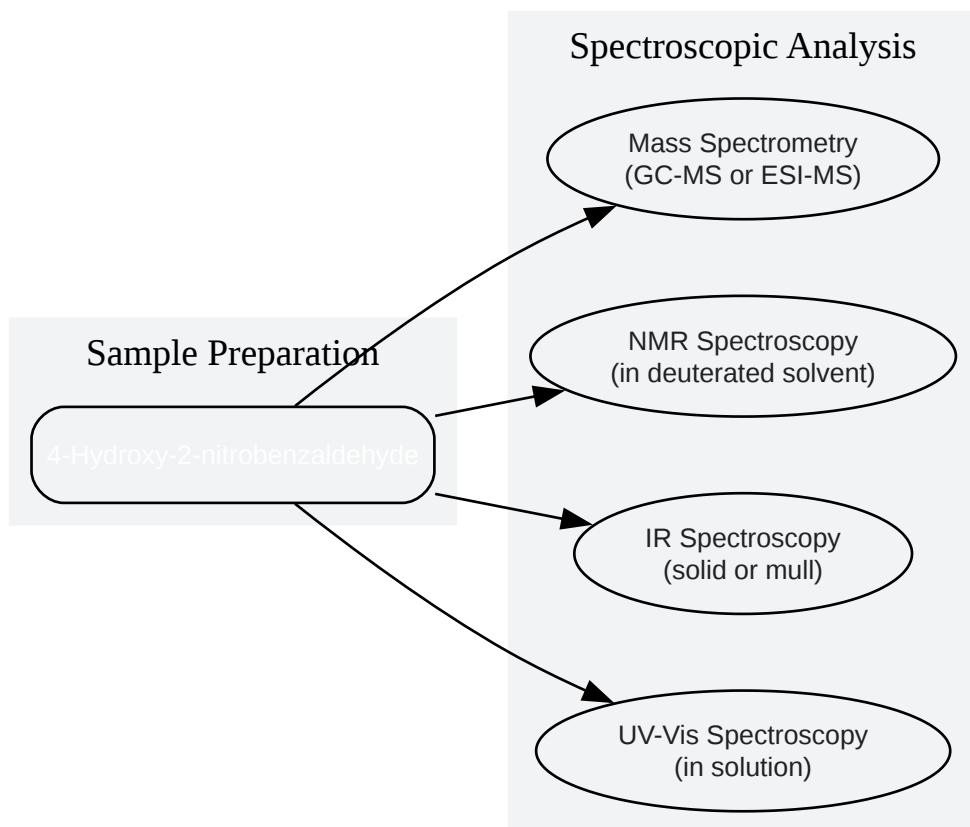
[Click to download full resolution via product page](#)

Plausible synthesis of **4-Hydroxy-2-nitrobenzaldehyde**.

General Reactivity

The chemical behavior of **4-Hydroxy-2-nitrobenzaldehyde** is governed by its three functional groups:

- **Aldehyde Group:** This group is susceptible to nucleophilic attack and can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions (e.g., aldol condensation, Wittig reaction).^[8]


- Nitro Group: The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution. It can be reduced to an amino group, which is a common transformation in the synthesis of pharmaceuticals.
- Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated. It also activates the ring towards electrophilic substitution, although this effect is countered by the deactivating nitro and aldehyde groups.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of **4-Hydroxy-2-nitrobenzaldehyde**.

General Experimental Protocols for Spectroscopic Analysis

The following are general methodologies for obtaining spectroscopic data for compounds like **4-Hydroxy-2-nitrobenzaldehyde**.

[Click to download full resolution via product page](#)

Workflow for spectroscopic characterization.

Expected Spectral Features

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (downfield, likely >9.5 ppm), the aromatic protons (in the aromatic region, 7-9 ppm), and the hydroxyl proton (variable, depending on solvent and concentration). The coupling patterns of the aromatic protons would be indicative of the substitution pattern.
- ^{13}C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the aldehyde at a characteristic downfield shift (around 190 ppm), along with signals for the aromatic carbons.
- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (broad, $\sim 3200\text{-}3600\text{ cm}^{-1}$), the C=O stretch of the aldehyde ($\sim 1700\text{ cm}^{-1}$), and the asymmetric and symmetric stretches of the nitro group (~ 1530 and $\sim 1350\text{ cm}^{-1}$, respectively).
- UV-Vis Spectroscopy: The UV-Vis spectrum in a suitable solvent would likely exhibit absorption bands corresponding to $\pi\text{-}\pi^*$ and $n\text{-}\pi^*$ electronic transitions within the aromatic system and the carbonyl and nitro groups.
- Mass Spectrometry: The mass spectrum would show the molecular ion peak (M^+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro and aldehyde groups. A GC-MS analysis shows a top peak at $\text{m/z } 137$.^[1]

Biological Activity and Applications in Drug Development

There is a notable lack of specific research on the biological activities and potential applications of **4-Hydroxy-2-nitrobenzaldehyde** in drug development. Searches for its biological effects often lead to studies on the well-characterized lipid peroxidation product, 4-hydroxy-2-nonenal, or other isomers such as 4-hydroxy-3-nitrobenzaldehyde.

For comparison, some related compounds have been investigated for their biological potential. For instance, derivatives of 4-nitrobenzaldehyde have been explored for their potential as anticancer agents.^[8] It is plausible that **4-Hydroxy-2-nitrobenzaldehyde** could serve as a scaffold or intermediate in the synthesis of novel therapeutic agents, but this remains an area for future investigation. Given the absence of data on its interaction with biological systems, no signaling pathway diagrams can be provided at this time.

Conclusion

4-Hydroxy-2-nitrobenzaldehyde is a functionalized aromatic aldehyde with potential as a building block in organic synthesis. This guide has summarized the available physicochemical and spectral data, much of which is currently based on computational models and comparisons with related isomers due to a lack of extensive experimental characterization in the public domain. Further experimental validation of its properties and exploration of its biological activities are necessary to fully understand its potential applications, particularly in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Hydroxy-2-nitrobenzaldehyde | C7H5NO4 | CID 586137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 4-Hydroxy-2-nitrobenzaldehyde | 90151-04-5 [smolecule.com]
- 3. 4-hydroxy-2-nitrobenzaldehyde | 90151-04-5 [sigmaaldrich.com]
- 4. 4-Hydroxy-3-nitrobenzaldehyde, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 5-Hydroxy-2-nitrobenzaldehyde CAS#: 42454-06-8 [m.chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Hydroxy-2-nitrobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583022#physicochemical-properties-of-4-hydroxy-2-nitrobenzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com